molecular formula C20H18N4OS2 B2669880 3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 919019-17-3

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2669880
CAS No.: 919019-17-3
M. Wt: 394.51
InChI Key: BCZLRNBFVWCCGR-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a substituted benzothiazole and an imidazo[2,1-b][1,3]thiazole derivative can be catalyzed by acids or bases to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features and the combination of different heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-12-17(18(25)23-19-21-14-9-5-6-10-16(14)26-19)27-20-22-15(11-24(12)20)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLRNBFVWCCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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